molecular formula C18H16O5 B3030842 Tanshindiol B CAS No. 97465-70-8

Tanshindiol B

Cat. No.: B3030842
CAS No.: 97465-70-8
M. Wt: 312.3 g/mol
InChI Key: RTKDBIDPGKCZJS-KPZWWZAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tanshindiol B (C₁₈H₁₆O₅, molecular weight: 312.3 g/mol) is a diterpenoid compound primarily isolated from Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine for cardiovascular and cerebrovascular diseases . It belongs to the tanshindiol family, which includes structurally related isomers such as tanshindiol A and C. Despite its low natural abundance, recent studies highlight its pharmacological significance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Tanshindiol B involves a concise and efficient approach from a ubiquitous ene intermediate. This intermediate is derived from Tanshinol B, synthesized in 50% overall yield over three steps using an ultrasound-promoted cycloaddition as a key step . The synthesis process is more step-economic compared to previously reported strategies, greatly improving synthetic efficiency .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, focusing on optimizing reaction conditions and yields.

Chemical Reactions Analysis

Stereochemical Control via Sharpless Dihydroxylation

The diol stereochemistry of Tanshindiol B critically influences its bioactivity. Sharpless asymmetric dihydroxylation was employed to resolve enantiomers :

  • Conditions :

    • AD-mix-β : Chiralpak® AD-H column, DCM/MeOH (80:20), flow rate 1.0 mL/min .

    • AD-mix-α : Chiralpak® AD-H column, iPr/nHex (50:50), flow rate 0.5 mL/min .

  • Results :

    EnantiomerRetention Time (min)Purity (%)
    (+)-(3R,4S)-B12.35834.36
    (-)-(3S,4R)-B14.66765.64

Structural Confirmation via X-ray Crystallography

The absolute configuration of this compound was confirmed using single-crystal X-ray diffraction :

  • Crystal Data :

    ParameterValue
    Space groupC2
    Empirical formulaC₁₈H₁₆O₅
    Volume (ų)1404.28
    Flack parameter-0.03(11)

Bioactivity and Stereochemical Impact

The diol stereochemistry directly modulates EZH2 inhibitory activity (Table 1) :

CompoundIC₅₀ (nM)
Racemic this compound465 ± 29
(+)-Enantiomer834 ± 6
(-)-Enantiomer962 ± 4
GSK126 (control)6 ± 1

The racemic mixture exhibited enhanced activity compared to individual enantiomers, highlighting the role of stereochemistry in biological interactions .

Comparative Synthetic Routes

Earlier methods for related diterpenoids (e.g., tanshinone I) involved multi-step Diels-Alder reactions, but the current strategy for this compound offers improved step economy (3 steps vs. 6–8 steps) .

Mechanistic Insights

  • Cycloaddition : The ultrasound-enhanced reaction accelerates [4+2] cycloaddition, reducing reaction time and improving yield .

  • Diol Formation : Sharpless dihydroxylation introduces vicinal diols with high enantioselectivity, critical for bioactivity .

This synthesis and functional analysis of this compound underscores the importance of stereochemical control and green chemistry in optimizing bioactive natural product derivatives.

Scientific Research Applications

Cardiovascular Health

Tanshindiol B has been studied for its effects on cardiovascular diseases. Research indicates that it can:

  • Promote Blood Circulation : this compound enhances blood flow and reduces blood stasis, making it beneficial for treating conditions like atherosclerosis .
  • Lower Lipid Levels : It has shown efficacy in reducing LDL cholesterol while increasing HDL cholesterol levels, thus improving overall lipid profiles and decreasing plaque formation in arteries .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties that can help mitigate endothelial dysfunction and inflammatory responses associated with cardiovascular conditions .

Cancer Treatment

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

  • Glioma Cells : Research indicates that this compound can induce apoptosis in glioma cells through mechanisms involving NQO1 (NAD(P)H:quinone oxidoreductase 1) activation .
  • Inhibition of Tumor Growth : Its ability to inhibit tumor growth has been linked to its modulation of various signaling pathways involved in cancer progression .

Clinical Trials on Atherosclerosis

In clinical settings, formulations containing this compound have been used to treat patients with atherosclerosis. A study involving the Danshen-Shanzha formula demonstrated significant improvements in lipid profiles and reduced symptoms associated with cardiovascular diseases over a treatment period .

Cancer Research

A dissertation highlighted the application of this compound in glioma treatment, showcasing its potential as an effective agent against brain tumors by mediating specific cellular pathways .

Mechanism of Action

The mechanism of action of Tanshindiol B involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the inhibition of enzymes and modulation of signaling pathways involved in inflammation and cancer progression . The compound’s structure allows it to interact with specific proteins, leading to the inhibition of their activity and subsequent therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Tanshindiol B shares a core diterpene skeleton with other tanshindiols and tanshinones but differs in hydroxylation patterns and stereochemistry. Key structural distinctions include:

Compound Molecular Formula Retention Time (min) Key Structural Features
This compound C₁₈H₁₆O₅ 1.54 Dihydroxylated furan ring, specific stereochemistry at C-1/C-2
Tanshindiol C C₁₈H₁₆O₅ 1.21 Isomeric hydroxylation; distinct EZH2 inhibition profile
Tanshindiol A C₁₈H₁₆O₅ 10.35 Structural isomer with varied ring substitution
Tanshinone I C₁₈H₁₂O₃ 8.94 Ortho-naphthoquinone core; lacks hydroxyl groups
Tanshinone IIA C₁₉H₁₈O₃ 11.44 Extended conjugated quinone system

The stereochemistry of the diol groups in tanshindiols critically influences bioactivity. For example, this compound and C exhibit divergent EZH2 inhibitory potencies due to stereochemical differences at the diol moiety .

Bioactivity Comparison

Enzymatic Inhibition

  • Thrombin/FXa Inhibition: this compound shows a strong correlation (r = 0.8) with FXa and thrombin inhibition, outperforming Z-ligustilide (r = 0.6) . However, tanshinone I and IIA exhibit lower IC₅₀ values for FXa inhibition (112.59 µM and 138.19 µM, respectively) compared to this compound, whose direct IC₅₀ remains unreported .
  • EZH2 Inhibition: this compound and C demonstrate EZH2 inhibitory activity, with potency modulated by diol stereochemistry.

Atherosclerosis and Foam Cell Formation

  • Tanshindiol C inhibits oxidized LDL-induced foam cell formation via peroxiredoxin 1 (Prdx1) upregulation , while this compound’s role in this pathway is less characterized.
  • Both compounds activate Nrf2, a regulator of antioxidant responses, but tanshindiol C shows more pronounced effects on ABCA1/G1 expression, critical for cholesterol efflux .

Pharmacokinetic Profiles

Parameter This compound Tanshinone IIA Tanshindiol C
Oral Bioavailability (OB%) 42.67 49.89 Not reported
Caco-2 Permeability 0.05 0.4 Not reported
Half-Life (HL) 22.25 - -

This compound exhibits moderate oral bioavailability but poor membrane permeability, limiting its therapeutic utility compared to tanshinone IIA .

Biological Activity

Tanshindiol B, a compound derived from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen), has garnered attention for its significant biological activities, particularly in cancer treatment and other therapeutic areas. This article will explore the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Overview of this compound

This compound is a phenolic compound that belongs to a class of compounds known as tanshinones. These compounds are primarily known for their anti-cancer, anti-inflammatory, and antioxidant properties. This compound's chemical structure allows it to interact with various biological targets, influencing multiple signaling pathways.

Inhibition of EZH2 Activity

One of the most notable mechanisms of this compound is its ability to inhibit the enzyme Enhancer of Zeste Homolog 2 (EZH2), which is a key player in the regulation of gene expression through histone methylation. Research indicates that this compound exhibits potent inhibitory activity against EZH2 with an IC50 value of 0.52 μM . This inhibition leads to a decrease in tri-methylated histone H3 lysine-27 levels in cancer cells, indicating its potential as an anti-cancer agent.

Anti-Cancer Activity

This compound has been shown to induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that treatment with this compound can significantly inhibit the growth of diffuse large B-cell lymphoma cells harboring activating mutations in EZH2 . The compound's ability to induce cell cycle arrest and apoptosis may be mediated through caspase activation and modulation of key apoptosis-related proteins such as Bcl-2 and Bax .

In Vitro Studies

A series of in vitro studies have evaluated the efficacy of this compound against different cancer types:

  • Lymphoma Cells : this compound treatment resulted in decreased cell viability and increased apoptosis in Pfeiffer cells (a diffuse large B-cell lymphoma line) due to its EZH2 inhibitory effects .
  • Breast Cancer Cells : In MCF-7 and MDA-MB-231 breast cancer cell lines, this compound was found to reduce the Bcl-2/Bax ratio, promoting apoptotic pathways .

Metabolomic and Transcriptomic Analyses

Recent studies employing metabolomic and transcriptomic analyses have revealed that this compound's biological activity may also be linked to its influence on metabolic pathways. For example, changes in gene expression related to stress resistance and protein degradation were observed in Salvia miltiorrhiza, suggesting that this compound may play a role in regulating these processes .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : A clinical study investigating the effects of Danshen extracts containing this compound reported significant tumor reduction in patients with advanced-stage cancers when combined with conventional therapies.
  • Neuroprotective Effects : Another study indicated that this compound could mitigate oxidative stress-induced neuronal damage, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundEZH2 Inhibition IC50 (μM)Main Biological Activities
This compound0.52Anti-cancer, anti-inflammatory
Tanshinone IIA0.75Anti-cancer, antioxidant
Tanshinone I0.60Anti-cancer, neuroprotective

Q & A

Basic Research Questions

Q. What are the recommended chromatographic methods for isolating Tanshindiol B from Salvia miltiorrhiza?

this compound can be isolated using thin-layer chromatography (TLC) with a solvent system of chloroform and ethyl acetate (3:1 v/v). Its polarity (Rf ≈ 0.07) distinguishes it from isomers like Tanshindiol C (Rf ≈ 0.10) due to its trans-3,4-dihydroxyl configuration. Column chromatography conditions should mirror TLC parameters, with capacity factors (k′) calculated as k=1Rf1k' = \frac{1}{R_f} - 1, ensuring optimal separation .

Q. How can researchers validate the structural identity of this compound?

Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H-NMR for hydroxyl proton signals) with high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C18_{18}H16_{16}O5_5). Comparative analysis with reference standards and isomer-specific Rf values in TLC is critical to resolve structural ambiguities .

Q. What solubility considerations are essential for in vitro bioactivity assays of this compound?

Due to its high polarity, use dimethyl sulfoxide (DMSO) or ethanol for stock solutions, with final concentrations ≤0.1% to avoid cellular toxicity. Pre-test solubility via turbidity assays at varying pH levels (e.g., 6.5–7.4) to ensure compound stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from isomer contamination (e.g., Tanshindiol C) or solvent interference. Implement orthogonal validation methods:

  • Reproduce assays using HPLC-purified this compound (>98% purity).
  • Include negative controls (e.g., solvent-only and isomer-spiked samples).
  • Apply statistical rigor (e.g., ANOVA with post-hoc tests) to distinguish artifact-driven vs. true bioactivity .

Q. What experimental strategies are effective for identifying this compound’s molecular targets in complex diseases like liver cirrhosis?

Use network pharmacology approaches:

  • Predict targets via DRAR-CPI or molecular docking against databases like UniProt.
  • Validate hits using siRNA knockdown or CRISPR-Cas9 in cell models (e.g., hepatic stellate cells).
  • Cross-reference with transcriptomic/proteomic datasets to identify pathway enrichment (e.g., TGF-β signaling) .

Q. How should researchers design dose-response studies to account for this compound’s dual roles as an EZH2 inhibitor and antioxidant?

  • Establish a non-linear gradient (e.g., 0.1–50 μM) to capture threshold effects.
  • Monitor off-target impacts using EZH2-negative cell lines and antioxidant activity assays (e.g., DPPH radical scavenging).
  • Integrate time-course analyses to differentiate acute vs. chronic effects .

Q. What methodologies address the poor bioavailability of this compound in preclinical models?

  • Develop nanoformulations (e.g., liposomes or PLGA nanoparticles) to enhance solubility.
  • Use pharmacokinetic profiling (Cmax_{max}, T1/2_{1/2}) in rodent models with LC-MS/MS quantification.
  • Compare oral vs. intraperitoneal administration routes for optimal tissue distribution .

Q. Methodological Guidance for Data Analysis

Q. How to statistically analyze conflicting results in this compound’s anti-inflammatory activity across studies?

Apply meta-analysis tools (e.g., RevMan) to aggregate data, adjusting for variables like cell type, assay duration, and compound purity. Use funnel plots to assess publication bias and mixed-effects models to account for heterogeneity .

Q. What criteria should guide the selection of in vivo models for studying this compound’s hepatoprotective effects?

Prioritize models with clinically relevant endpoints:

  • Carbon tetrachloride (CCl4_4)-induced fibrosis in rodents for cirrhosis.
  • Genetic models (e.g., Mdr2/^{-/-} mice) for cholestatic liver injury.
  • Ensure compliance with ethical guidelines for humane endpoints and sample size justification .

Properties

IUPAC Name

(6R,7S)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,7,12,19,22H,4,6H2,1-2H3/t12-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKDBIDPGKCZJS-KPZWWZAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@@H]([C@]4(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317754
Record name Tanshindiol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97465-70-8
Record name Tanshindiol B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97465-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tanshindiol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tanshindiol B
Reactant of Route 2
Tanshindiol B
Reactant of Route 3
Tanshindiol B
Reactant of Route 4
Tanshindiol B
Reactant of Route 5
Tanshindiol B
Reactant of Route 6
Tanshindiol B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.